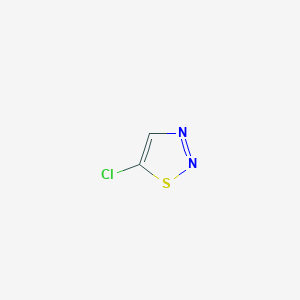

5-Chloro-1,2,3-thiadiazole

描述

Contextualization within Thiadiazole Chemistry and Isomerism

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. isres.org The arrangement of these heteroatoms gives rise to four distinct regioisomers, each with its own unique set of properties and applications. isres.orgmdpi.com

Overview of Thiadiazole Regioisomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazoles)

The four principal regioisomers of thiadiazole are:

1,2,3-Thiadiazole (B1210528): Characterized by adjacent sulfur and nitrogen atoms (S-N-N). chemicalbook.com

1,2,4-Thiadiazole (B1232254): Features a sulfur atom positioned between a nitrogen and a carbon atom. isres.org This isomer is noted for its structural resemblance to pyrimidine. isres.org

1,2,5-Thiadiazole (B1195012): Also known as furazan, with the heteroatoms arranged in a N-S-N sequence. isres.org

1,3,4-Thiadiazole (B1197879): Contains a C-S-C linkage with two nitrogen atoms. isres.orgnih.gov This isomer is the most extensively studied due to its wide range of therapeutic activities. mdpi.com

| Regioisomer | Key Structural Feature | Notable Characteristics |

|---|---|---|

| 1,2,3-Thiadiazole | Adjacent S-N-N atoms chemicalbook.com | The only isomer that readily loses a nitrogen molecule upon thermal or photochemical decomposition. e-bookshelf.de |

| 1,2,4-Thiadiazole | S atom between N and C atoms isres.org | Structurally similar to pyrimidine; stable due to its aromatic nature. isres.org |

| 1,2,5-Thiadiazole | N-S-N atom arrangement isres.org | Also known as furazan. isres.org |

| 1,3,4-Thiadiazole | C-S-C linkage with two N atoms isres.orgnih.gov | Most extensively studied isomer with significant therapeutic applications. mdpi.com Possesses high aromaticity and is generally stable in acid. scispace.com |

Unique Characteristics of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system possesses several unique characteristics that set it apart from its isomers. It is a π-excessive, stable, and nearly planar unsaturated heteroaromatic system. chemicalbook.com A key distinguishing feature is its ability to undergo thermal and photochemical decomposition, readily losing a molecule of nitrogen. e-bookshelf.de This property makes 1,2,3-thiadiazoles valuable precursors for the formation of other reactive intermediates like thioketenes. e-bookshelf.de The carbon atoms at the C4 and C5 positions are electron-deficient, making them susceptible to nucleophilic substitution, particularly at the C5 position. chemicalbook.com

Significance in Heterocyclic Compound Research

5-Chloro-1,2,3-thiadiazole and its derivatives are significant in heterocyclic compound research due to their role as versatile intermediates in the synthesis of more complex molecules. The reactivity of the chlorine atom at the 5-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of diverse molecular architectures. This has led to the exploration of 1,2,3-thiadiazole derivatives in various applications, including medicinal chemistry and agrochemicals. chemicalbook.com The scaffold is recognized as a privileged template in drug discovery. mdpi.com

Historical Context of Thiadiazole Synthesis and Discovery

The first derivatives of 1,2,3-thiadiazole were synthesized in the late 19th century. e-bookshelf.de One of the earliest reported methods for synthesizing the 1,2,3-thiadiazole ring system was the Pechmann synthesis in 1896, which involved the reaction of diazomethane (B1218177) with an isothiocyanate. thieme-connect.depku.edu.cn Another foundational method is the Hurd-Mori synthesis, which involves the intramolecular cyclization of hydrazones containing an α-methylene group in the presence of thionyl chloride. chemicalbook.comthieme-connect.dewikipedia.org This method has become a widely accepted and effective route for preparing a range of substituted 1,2,3-thiadiazoles. chemicalbook.comthieme-connect.de Over the years, other synthetic strategies have been developed, including the Wolff synthesis, which involves the treatment of α-diazo carbonyl compounds with Lawesson's reagent. isres.orgpku.edu.cn The continued development of synthetic methods highlights the ongoing interest in this heterocyclic system. isres.org

| Synthesis Method | Key Reactants | Year of Discovery/Key Publication |

|---|---|---|

| Pechmann Synthesis | Diazoalkanes and isothiocyanates thieme-connect.depku.edu.cn | 1896 thieme-connect.de |

| Hurd-Mori Synthesis | Hydrazones with an α-methylene group and thionyl chloride thieme-connect.dewikipedia.org | 1955 isres.org |

| Wolff Synthesis | α-diazo carbonyl compounds and Lawesson's reagent isres.orgpku.edu.cn | - |

Structure

3D Structure

属性

IUPAC Name |

5-chlorothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-1-4-5-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMSOWZTBJWNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396271 | |

| Record name | 5-Chloro-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4113-57-9 | |

| Record name | 5-Chloro-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4113-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 1,2,3 Thiadiazole and Its Derivatives

Established Synthetic Pathways for the 1,2,3-Thiadiazole (B1210528) Ring System

The formation of the 1,2,3-thiadiazole ring is typically achieved through cyclization reactions that form the requisite sulfur-nitrogen and sulfur-carbon bonds. thieme-connect.de The most prominent and widely utilized methods include the Hurd-Mori synthesis, the Pechmann synthesis, and the Wolff synthesis. isres.orgpku.edu.cn These pathways generally begin with acyclic precursors that are induced to form the five-membered ring.

Discovered in 1955 by Hurd and Mori, this method is considered the most common, versatile, and convenient route for preparing a wide array of 1,2,3-thiadiazoles. thieme-connect.de The synthesis involves the intramolecular cyclization of hydrazones that possess an active α-methylene group, typically using thionyl chloride as the cyclizing reagent. wikipedia.orgchemicalbook.com The reaction has been successfully applied to produce mono- and di-substituted 1,2,3-thiadiazoles and has been adapted for various applications, including solid-phase synthesis and the creation of complex fused heterocyclic systems. nih.govresearchgate.netmdpi.com

The cornerstone of the Hurd-Mori synthesis is the reaction between an appropriate hydrazone and thionyl chloride (SOCl₂). chemicalbook.comnih.gov The required hydrazone precursors are typically derived from the condensation of ketones (containing an α-methylene group) with reagents like semicarbazide (B1199961), tosylhydrazide, or acylhydrazides. mdpi.comurfu.ru For instance, ketones with various alkyl or aryl substituents can be treated with semicarbazide to form semicarbazones, which then undergo cyclization in the presence of excess thionyl chloride to yield the corresponding 1,2,3-thiadiazole derivatives. mdpi.com Studies on the reaction mechanism suggest that the process involves the attack of thionyl chloride on the hydrazone, followed by cyclization and elimination to produce the stable aromatic thiadiazole ring. thieme-connect.de

Table 1: Examples of Hurd-Mori Synthesis using Thionyl Chloride

| Starting Ketone/Hydrazone | Product | Yield | Reference |

| Semicarbazone of oxo nitrile 3 | Thiadiazole 1a | 78% | urfu.ru |

| Semicarbazone of oxo nitrile 4 | Thiadiazole 2a | 60% | urfu.ru |

| Pyrazolyl-phenylethanone semicarbazones | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

| Hydrazone of ethyl methyl ketone | 4,5-disubstituted 1,2,3-thiadiazole | Not specified | chemicalbook.com |

A significant modification of the Hurd-Mori synthesis involves the use of sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) as the cyclizing agent instead of thionyl chloride. thieme-connect.de Sulfur dichloride has proven to be a particularly useful reagent for this transformation. thieme-connect.de In certain cases, SCl₂ provides superior results, leading to higher yields of the desired 1,2,3-thiadiazole product compared to thionyl chloride. thieme-connect.de For example, the treatment of various tosylhydrazones with sulfur dichloride in dichloromethane (B109758) at moderate temperatures affords good yields of the corresponding 1,2,3-thiadiazoles. thieme-connect.de

Table 2: Comparison of Reagents in the Synthesis of 5-Benzyl-1,2,3-thiadiazole

| Reagent | Reaction Time | Yield | Reference |

| Sulfur Dichloride (SCl₂) | 1 hour | 83% | thieme-connect.de |

| Sulfur Monochloride (S₂Cl₂) | 30 minutes | 89% | thieme-connect.de |

The Pechmann synthesis, first reported in 1896, represents one of the earliest methods for constructing the 1,2,3-thiadiazole ring. thieme-connect.de This pathway is fundamentally a 1,3-dipolar cycloaddition reaction. researchgate.net The original procedure involved the reaction of diazomethane (B1218177) with phenyl isothiocyanate to produce N-phenyl-1,2,3-thiadiazol-5-amine. thieme-connect.de The scope of the Pechmann synthesis has since been expanded to include reactions between various substituted diazoalkanes and different isothiocyanates, allowing for the creation of a range of substituted 1,2,3-thiadiazoles. thieme-connect.de

The Wolff synthesis is another foundational method for forming the 1,2,3-thiadiazole ring system. isres.org This approach typically involves the reaction of an α-diazo carbonyl compound with a thionating agent. thieme-connect.depku.edu.cn The diazo carbonyl compounds are often prepared through diazotization of α-amino ketones. thieme-connect.de A variety of thionating agents can be employed to effect the final cyclization, with Lawesson's reagent and phosphorus pentasulfide being common examples. thieme-connect.de The reaction proceeds through an α-diazo thiocarbonyl intermediate, which then cyclizes to form the thiadiazole ring. thieme-connect.de This method has been shown to be effective for a range of conformationally flexible diazo carbonyl compounds. thieme-connect.de

Table 3: Examples of Wolff Synthesis using Lawesson's Reagent

| R¹ Group | R² Group | Yield | Reference |

| Et | OCH₂CH=CH₂ | 92% | thieme-connect.de |

| t-Bu | OCH₂CH=CH₂ | 77% | thieme-connect.de |

| Et | OMe | 95% | thieme-connect.de |

The cyclization of 2-diazomalondithioamides represents a more specialized pathway to the 1,2,3-thiadiazole core. While not as extensively documented as the Hurd-Mori or Wolff syntheses, this method follows the general principle of heterocyclization of α-diazo thiocarbonyl compounds. thieme-connect.de A 2-diazomalondithioamide contains both the necessary diazo functionality and the sulfur-containing groups (thioamides) required for ring closure. The intramolecular cyclization would likely proceed in a manner analogous to the Wolff synthesis, where one of the thiocarbonyl sulfur atoms attacks the diazo carbon, leading to the expulsion of nitrogen gas and the formation of the stable 1,2,3-thiadiazole ring.

Reaction of Thionyl Chloride with Hydrazones

Synthesis from α,α-Dichloro Ketone Tosylhydrazones

A notable method for the synthesis of 1,2,3-thiadiazoles involves the cyclization of α,α-dichloro ketone tosylhydrazones. researchgate.net This approach provides a pathway to 1,2,3-thiadiazoles that can be subsequently chlorinated or that may directly yield chlorinated derivatives depending on the specific reactants and conditions. For instance, the reaction of trichloroacetaldehyde tosylhydrazone with a sulfide (B99878) ion leads to the formation of 5-mercapto-1,2,3-thiadiazole through spontaneous cyclization. researchgate.net Similarly, α,α-dichloro ketone tosylhydrazones can be cyclized to produce 1,2,3-thiadiazoles. researchgate.net A related cascade process involves the reaction of chlorinated ketones with tosylhydrazine to form an intermediate that cyclizes with a sulfur reagent in a basic medium to yield disubstituted 1,2,3-thiadiazoles. mdpi.com

Specific Routes to 5-Chloro-1,2,3-thiadiazole

The direct synthesis of this compound often involves two key stages: the formation of the 1,2,3-thiadiazole ring followed by the introduction of the chlorine atom.

Formation of the Thiadiazole Ring from Precursors

The Hurd-Mori synthesis is a conventional and widely used method for constructing the 1,2,3-thiadiazole ring. wikipedia.orgisres.org This reaction typically involves the cyclization of hydrazone derivatives, such as tosylhydrazones or semicarbazones, with thionyl chloride (SOCl₂). wikipedia.orgurfu.ruresearchgate.net The reaction of ketones with semicarbazide hydrochloride produces semicarbazones, which then undergo cyclization with thionyl chloride to yield 1,2,3-thiadiazole derivatives. urfu.ruresearchgate.net For example, various pyrazolyl-phenylethanones can be reacted with semicarbazide to generate the corresponding semicarbazone intermediate, which is then cyclized using thionyl chloride to afford substituted 1,2,3-thiadiazoles in good to excellent yields. mdpi.com

Another significant precursor for 1,2,3-thiadiazole synthesis is N-tosylhydrazones, which are valued for their stability and reactivity. isres.org These can be reacted with elemental sulfur under various catalytic conditions to form 4-aryl-1,2,3-thiadiazoles. organic-chemistry.orgnih.gov

A summary of common precursors and their resulting thiadiazole derivatives is presented below:

| Precursor | Reagents | Product | Reference(s) |

| α,α-Dichloro Ketone Tosylhydrazones | Sulfide ion | 1,2,3-Thiadiazoles | researchgate.net |

| Chlorinated Ketones | Tosylhydrazine, Sulfur reagent, Basic medium | Disubstituted 1,2,3-thiadiazoles | mdpi.com |

| Ketones | Semicarbazide hydrochloride, Thionyl chloride | 1,2,3-Thiadiazole derivatives | urfu.ruresearchgate.net |

| N-Tosylhydrazones | Elemental Sulfur, Catalyst (e.g., TBAI, I₂/DMSO) | 4-Aryl-1,2,3-thiadiazoles | organic-chemistry.orgnih.gov |

Introduction of the Chlorine Atom via Chlorination Reactions

The introduction of a chlorine atom at the 5-position of the 1,2,3-thiadiazole ring is a critical step in the synthesis of the target compound. This is often achieved through direct chlorination of the pre-formed thiadiazole ring. For instance, This compound-4-carbaldehyde (B3030886) can be prepared in a four-step synthesis starting from 1,3-dichloroacetone. rsc.org In some cases, the chlorinating agent used in the ring formation, such as thionyl chloride in the Hurd-Mori synthesis, can also introduce chlorine onto the thiadiazole ring or other parts of the molecule, especially with electron-rich aromatic substrates. e-bookshelf.de

The synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide involves the chlorination of 1-Methyl-3-ethyl-4-chloro-pyrazole-5-carboxylic acid to its acid chloride, which is then condensed with 5-Amino-1,2,3-thiadiazole. ijsrp.org

Advanced Synthetic Strategies and Techniques

Modern synthetic chemistry has introduced more efficient and safer methods for the synthesis of heterocyclic compounds like this compound.

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers significant advantages over traditional batch methods, including improved safety, scalability, and reaction efficiency. mdpi.comchim.it This technology is increasingly being applied to the synthesis of heterocycles. uc.ptethernet.edu.et While specific examples for the continuous flow synthesis of this compound are not extensively detailed in the provided results, the principles of flow chemistry are well-suited for handling potentially hazardous reagents and for multi-step syntheses without the isolation of intermediates. uc.pt For instance, a continuous flow process has been developed for the synthesis and derivatization of 1,2,4-thiadiazoles, demonstrating the potential of this technology for related heterocyclic systems. worktribe.com The application of flow chemistry can lead to the development of more efficient, scalable, and environmentally friendly processes for producing thiadiazole derivatives. mdpi.com

Multicomponent Reactions for Thiadiazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly efficient for generating molecular diversity. nih.govcore.ac.uk Several MCRs have been developed for the synthesis of various thiadiazole isomers. For example, a one-pot, three-component reaction of enaminones, tosylhydrazine, and elemental sulfur, mediated by I₂/DMSO, has been used to synthesize 5-acyl-1,2,3-thiadiazoles under transition-metal-free conditions. researchgate.net Another example is the Ugi four-component reaction (U-4CR), which has been employed to synthesize 5-methyl substituted thiadiazole derivatives. mdpi.comcore.ac.uk These MCR strategies offer advantages such as operational simplicity, broad functional group tolerance, and high atom economy. nih.govrsc.org

The following table summarizes some multicomponent reactions used for thiadiazole synthesis:

| Reactants | Product | Key Features | Reference(s) |

| Enaminones, Tosylhydrazine, Elemental Sulfur | 5-Acyl-1,2,3-thiadiazoles | I₂/DMSO-mediated, Transition-metal-free | researchgate.net |

| Amine, Aldehyde, Thiadiazole, Isocyanide | 5-Methyl substituted thiadiazole derivatives | Ugi four-component reaction (U-4CR) | mdpi.comcore.ac.uk |

| Primary Amines, Dialkyl Acetylenedicarboxylates, Isothiocyanates | Thiazole (B1198619) derivatives | N-methyl imidazole (B134444) accelerated, Solvent-free | iau.ir |

| 5-Acetylthiadiazole, Aldehyde, Ammonium Acetate | Thiadiazolyl-pyridine derivatives | One-pot reaction in acetic acid | bohrium.com |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a streamlined and efficient approach for creating libraries of 1,2,3-thiadiazole derivatives. A notable method involves a traceless synthesis strategy starting from a resin-bound acylhydrazine. researchgate.net This technique allows for the construction of the thiadiazole ring on a solid support, with the final product being cleaved from the resin in the last step, which simplifies purification.

The process begins with an acylhydrazine anchored to a solid support (e.g., a resin). This resin-bound acylhydrazine is reacted with a ketone in the presence of acetic acid to form the corresponding acylhydrazone resin. researchgate.net The key step is the subsequent treatment of this resin-bound acylhydrazone with thionyl chloride (SOCl₂). This reagent mediates a cyclization reaction that forms the 1,2,3-thiadiazole ring while simultaneously cleaving the product from the solid support. researchgate.net This reaction yields 4,5-disubstituted 1,2,3-thiadiazoles with high purity and in good yields, typically ranging from 76-93%. researchgate.net This method is particularly valuable for generating a diverse range of derivatives by simply varying the ketone used in the initial step. researchgate.net

Table 1: Solid-Phase Synthesis of 4,5-Disubstituted 1,2,3-thiadiazoles Data sourced from research on traceless solid-phase synthesis of 1,2,3-thiadiazole derivatives. researchgate.net

| Starting Ketone | Resulting 1,2,3-Thiadiazole Product | Yield (%) |

|---|---|---|

| Acetophenone | 4-Methyl-5-phenyl-1,2,3-thiadiazole | 93% |

| Propiophenone | 4-Ethyl-5-phenyl-1,2,3-thiadiazole | 91% |

| Cyclohexanone | 4,5-Tetramethylene-1,2,3-thiadiazole | 85% |

| 4-Methoxyacetophenone | 4-Methyl-5-(4-methoxyphenyl)-1,2,3-thiadiazole | 89% |

Synthesis of Substituted this compound Derivatives

The this compound core is a versatile scaffold for chemical elaboration, allowing for the synthesis of a wide array of substituted derivatives through modifications at various positions on the heterocyclic ring.

Position 4 of the this compound ring is a common site for introducing functional groups to modulate the compound's properties. A key intermediate for this purpose is ethyl this compound-4-carboxylate. This compound can be synthesized via the reaction of ethyl diazoacetate with thiophosgene (B130339) (CSCl₂). thieme-connect.de

Once formed, the carboxylate group at position 4 serves as a synthetic handle for further transformations. For instance, the ethyl ester can be hydrolyzed to the corresponding this compound-4-carboxylic acid. mdpi.com This carboxylic acid can then be subjected to esterification with various alcohols to produce a range of different ester derivatives. mdpi.com This two-step sequence of hydrolysis followed by esterification is an effective strategy for introducing diversity at the 4-position. mdpi.com Another example of a 4-substituted derivative is (5-chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfone, which demonstrates the introduction of a functionalized methyl group at this position.

Table 2: Examples of Derivatization at Position 4 Data compiled from studies on the synthesis and functionalization of 1,2,3-thiadiazoles. mdpi.com

| Compound Name | Functional Group at Position 4 | Synthetic Precursor |

|---|---|---|

| Ethyl this compound-4-carboxylate | -COOEt | Ethyl diazoacetate |

| This compound-4-carboxylic acid | -COOH | Ethyl this compound-4-carboxylate |

| Methyl this compound-4-carboxylate | -COOMe | This compound-4-carboxylic acid |

| Propyl this compound-4-carboxylate | -COOPr | This compound-4-carboxylic acid |

Diverse functional groups can be incorporated into the 1,2,3-thiadiazole structure using several synthetic strategies, including the widely used Hurd-Mori reaction. mdpi.com This reaction involves the cyclization of hydrazones containing an α-methylene group with thionyl chloride. thieme-connect.demdpi.com By starting with complex hydrazones derived from a variety of ketones or aldehydes, a vast array of substituted 1,2,3-thiadiazoles can be prepared. mdpi.com

For example, complex acetohydrazone precursors can be cyclized with thionyl chloride to yield targeted thiadiazole derivatives bearing elaborate substituents. mdpi.com Another powerful method is the multi-component, transition-metal-free cross-coupling reaction. A reaction involving enaminones, elemental sulfur, and tosylhydrazine, mediated by iodine in DMSO, can produce 5-acyl-1,2,3-thiadiazoles in yields up to 92%. mdpi.com This approach demonstrates excellent tolerance for a broad range of functional groups. mdpi.com

Furthermore, the chlorine atom at the 5-position is a reactive site suitable for nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of aryl, heteroaryl, and other functional groups, significantly expanding the chemical diversity of the derivatives. nih.gov The functionalization of related heterocyclic systems like benzo[c] Current time information in Bangalore, IN.nih.govthiadiazole often employs organometallic intermediates to facilitate cross-coupling reactions, a strategy that can be adapted for the this compound scaffold. sci-hub.se

Table 3: Methods for Introducing Functional Group Diversity Data sourced from reviews and studies on thiadiazole synthesis. mdpi.comnih.gov

| Synthetic Method | Key Reagents/Precursors | Type of Functional Group Introduced | Reference Example |

|---|---|---|---|

| Hurd-Mori Reaction | Substituted Hydrazones, Thionyl Chloride | Various alkyl and aryl groups at C4/C5 | Cyclization of quinolinoxy acetohydrazone mdpi.com |

| Multi-Component Coupling | Enaminones, Sulfur, Tosylhydrazine | Acyl groups | Synthesis of 5-acyl-1,2,3-thiadiazoles mdpi.com |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | Aryl groups (at position 5) | Synthesis of 5-aryl-3-chloro-1,2,4-thiadiazoles nih.gov |

| Organometallic Intermediates | TMP₂Mg·2LiCl, ZnCl₂, Aryl halides | Aryl groups | Functionalization of Benzothiadiazole sci-hub.se |

Chemical Reactivity and Mechanistic Studies of 5 Chloro 1,2,3 Thiadiazole

Nucleophilic Substitution Reactions at the C-5 Position

The chlorine atom at the 5-position of the 1,2,3-thiadiazole (B1210528) ring is an effective leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups onto the heterocyclic core. Common nucleophiles such as amines, alcohols, and thiols are readily employed to generate a range of 5-substituted-1,2,3-thiadiazole derivatives. smolecule.com For instance, reactions with amines lead to the formation of 5-amino-1,2,3-thiadiazole compounds. researchgate.net A modern synthetic strategy involves the C-nucleophilic substitution of 5-chloro-1,2,3-thiadiazoles as part of a one-pot process to create fused pyridone and pyranone systems. rsc.org

The displacement of the C-5 chlorine atom proceeds through an Aromatic Nucleophilic Substitution (SNAr) mechanism. nptel.ac.inkit.edu In this multi-step process, the nucleophile initiates an attack on the electron-deficient carbon atom bonded to the chlorine. nptel.ac.inmasterorganicchemistry.com This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the delocalization of the negative charge across the electron-withdrawing 1,2,3-thiadiazole ring. nptel.ac.in The reaction concludes with the elimination of the chloride ion, which restores the aromaticity of the thiadiazole ring and yields the final substituted product. nptel.ac.in The inherent electron-withdrawing nature of the heterocyclic ring itself activates the C-5 position, making it susceptible to this mode of attack. nptel.ac.inmasterorganicchemistry.com

The efficiency and rate of nucleophilic substitution at the C-5 position are significantly influenced by the properties of both the nucleophile and the reaction medium. The strength of the attacking nucleophile is a key determinant of reaction success; stronger nucleophiles generally lead to more efficient substitution. The choice of solvent is also critical, with polar solvents typically being favored for these transformations. smolecule.com The use of polar solvents helps to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby facilitating the reaction.

| Factor | Influence on Reactivity | Typical Conditions | Reference |

|---|---|---|---|

| Nucleophile Strength | Stronger nucleophiles (e.g., amines, thiols) increase the reaction rate and yield. | Amines, alcohols, thiols are commonly used. | , |

| Solvent Polarity | Polar solvents are generally used to stabilize the charged intermediate. | Reactions are often performed in polar solvents. | smolecule.com, |

Aromatic Nucleophilic Substitution (SNAr) Mechanism

Ring-Opening and Cyclization Reactions

Beyond substitution at the C-5 position, the 1,2,3-thiadiazole ring itself can be induced to undergo cleavage, leading to reactive intermediates that can be trapped or participate in subsequent cyclization reactions. nih.gov This ring-opening behavior provides a distinct pathway to novel chemical structures that are not directly accessible through simple substitution.

The stability of the 1,2,3-thiadiazole ring is pH-dependent, and it can be opened under both acidic and basic conditions. The use of a strong base, such as an organolithium reagent or potassium t-butoxide, is a known method to induce ring fragmentation. cdnsciencepub.com This base-mediated cleavage typically involves the evolution of nitrogen gas and the formation of an alkali-metal alkynethiolate intermediate. cdnsciencepub.com Certain substituents can also become labile under basic conditions; for example, a formyl group at the C-5 position can be removed by treatment with aqueous sodium hydroxide. thieme-connect.de

The intermediates generated from ring-opening reactions are valuable precursors for more complex molecular architectures. For example, 5-amino- or 5-hydrazino-1,2,3-thiadiazoles, which can be synthesized from 5-chloro-1,2,3-thiadiazole, may undergo rearrangement. researchgate.net This process can proceed through a transient α-diazothioketone intermediate, ultimately affording mercaptotriazoles. researchgate.net Another significant intermediate formed via ring-opening is a thioketene. nih.gov This highly reactive species can be trapped by various nucleophiles, leading to intermolecular cyclization and the synthesis of different heterocyclic systems, such as N-substituted indole-2-thiols or 2-alkoxy-substituted benzo[b]thiophenes. nih.gov

| Condition | Intermediate Formed | Potential Products | Reference |

|---|---|---|---|

| Strong Base (e.g., organolithium) | Alkali-metal alkynethiolate | 1-Alkynyl thioethers (after alkylation) | cdnsciencepub.com |

| Rearrangement of 5-amino derivative | α-Diazothioketone | Mercaptotriazoles | researchgate.net |

| General Ring Opening | Thioketene | N-substituted indole-2-thiols, 2-alkoxy-substituted benzo[b]thiophenes | nih.gov |

Under Acidic and Basic Conditions

Oxidation and Reduction Reactions

The 1,2,3-thiadiazole ring system can participate in both oxidation and reduction reactions, allowing for the modulation of its electronic properties and reactivity. smolecule.com The sulfur atom within the heterocyclic ring is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can be used to effect this transformation. Conversely, the ring can be subjected to reduction using agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com Care must be taken during reduction, as over-reduction of the thiadiazole ring is a possible side reaction.

Coupling Reactions (e.g., Suzuki Coupling)

The participation of halo-substituted 1,2,3-thiadiazoles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is not as extensively documented as it is for its 1,2,4- and 1,2,5-thiadiazole (B1195012) isomers. nih.govresearchgate.netacs.org For the 1,2,4-isomer, for instance, Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been shown to proceed with regioselectivity at the C5-position. nih.gov

While direct Suzuki coupling at the C5-position of the parent this compound is not widely reported, studies on related fused systems indicate the potential of the 1,2,3-thiadiazole core to engage in such transformations. Research on 4,8-dibromobenzo[1,2-d:4,5-d′]bis( rsc.orgcapes.gov.brresearchgate.netthiadiazole), a tricyclic system containing two 1,2,3-thiadiazole rings, has demonstrated successful palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. nih.gov These reactions allow for the selective formation of mono- and bis-arylated products, which are valuable building blocks for materials science applications. nih.gov The reactivity in these fused systems suggests that, under appropriate conditions, C-Cl bond activation on the monocyclic this compound might be achievable, though it remains an area requiring further exploration.

Rearrangement Processes

The this compound scaffold is a precursor for several notable rearrangement and ring-transformation reactions, often yielding different heterocyclic systems.

Transformation into 1,2,3-Triazoles: A significant rearrangement occurs when This compound-4-carbaldehyde (B3030886) reacts with various primary amines (alkyl and aryl) in an alcohol solution. This reaction does not result in a simple substitution but leads to a ring transformation, producing 1,2,3-triazole-4-thiocarboxamides. rsc.orgcapes.gov.brresearchgate.net Similarly, reactions with hydrazine (B178648) and N-aminomorpholine yield the corresponding 1,2,3-triazole-4-thiohydrazides. rsc.orgresearchgate.net The mechanism of this rearrangement has been a subject of discussion, highlighting the complex bond reorganization pathways initiated by the nucleophilic attack of the amine.

Formation of Mercaptotriazoles: Another pathway involves the conversion of 5-chloro-1,2,3-thiadiazoles into 5-amino-1,2,3-thiadiazoles via nucleophilic substitution. These amino derivatives can then undergo rearrangement to afford mercaptotriazoles. researchgate.net This process is believed to proceed through an α-diazothioketone intermediate, which is a common transient species in various 1,2,3-thiadiazole rearrangements. researchgate.net

Ring Cleavage with Organometallic Reagents: Treatment of 5-chloro-1,2,3-thiadiazoles with potent nucleophiles like organolithium and Grignard reagents induces a novel ring cleavage. This reaction proceeds with the loss of a nitrogen molecule and a chloride anion, resulting in the formation of alkynyl sulfides. researchgate.net Mechanistic studies suggest that this transformation occurs via a concerted trans-elimination of the leaving groups. researchgate.net

Rearrangement via Azide (B81097) Substitution: In a distinct rearrangement, the reaction of 4-carbethoxy-5-chloro-1,2,3-thiadiazole with sodium azide does not yield the expected 5-azido product. Instead, it forms ethyl α-thiatriazolyldiazoacetate, for which two plausible mechanistic pathways have been proposed. researchgate.net

| Reactant | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| This compound-4-carbaldehyde | Alkyl/Aryl Amines | 1,2,3-Triazole-4-thiocarboxamides | rsc.org, capes.gov.br, researchgate.net |

| 5-Chloro-1,2,3-thiadiazoles | 1. Amine (e.g., NH3) 2. Rearrangement | Mercaptotriazoles | researchgate.net |

| 5-Chloro-1,2,3-thiadiazoles | Organolithium or Grignard Reagents | Alkynyl Sulfides | researchgate.net |

| 4-Carbethoxy-5-chloro-1,2,3-thiadiazole | Sodium Azide | Ethyl α-thiatriazolyldiazoacetate | researchgate.net |

Computational Chemistry and Mechanistic Elucidation (e.g., DFT Studies)

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex reactivity and reaction mechanisms of the 1,2,3-thiadiazole ring system.

Rhodium-Catalyzed Denitrogenative Transformations: A significant area of study has been the rhodium(I)-catalyzed denitrogenative transformations of 1,2,3-thiadiazoles. DFT calculations have been employed to map out the general reaction mechanism, which involves the initial ring-opening of the thiadiazole, loss of N₂, and the formation of a key organorhodium intermediate. acs.orgsemanticscholar.org Crystallographic and computational data suggest this intermediate is a four-membered cyclometalated Rh(III) complex. acs.org These studies have been crucial in rationalizing how factors like the choice of ligand (e.g., DPPF), the electronic nature of substituents on the thiadiazole ring, and the alkyne coupling partner influence product selectivity and reactivity in transannulation reactions that yield functionalized thiophenes and furans. acs.orgsemanticscholar.org

Inherent Reactivity and Stability: DFT has also been applied to understand the intrinsic chemical reactivity of thiadiazole isomers. In a comparative study of thiadiazolines (the reduced form of thiadiazoles), concepts like chemical hardness, dipole moments, and condensed Fukui functions were calculated to predict sites of reactivity. researchgate.netrepositorioinstitucional.mx Electronic properties calculated using the hybrid B3LYP functional proved to be highly accurate. researchgate.netrepositorioinstitucional.mx For the thiadiazoline isomers, these studies concluded that the 1,2,3-thiadiazoline molecule would be a promising monomer for polymerization reactions. researchgate.netrepositorioinstitucional.mx Such computational analyses provide a foundational understanding of the electronic structure that governs the chemical behavior of the 1,2,3-thiadiazole core.

| Area of Study | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Rh(I)-Catalyzed Denitrogenative Transannulation | DFT | Elucidation of a mechanism involving a cyclometalated Rh(III) intermediate; rationalization of substituent and ligand effects on selectivity. | acs.org, semanticscholar.org |

| Comparative Reactivity of Thiadiazoline Isomers | DFT (B3LYP), Fukui Functions | Predicted reactivity sites and relative stability of isomers; identified 1,2,3-thiadiazoline as a suitable monomer for polymerization. | researchgate.net, repositorioinstitucional.mx |

Applications in Medicinal Chemistry and Pharmacology

Antimicrobial Activities

Derivatives of 5-Chloro-1,2,3-thiadiazole have demonstrated considerable efficacy against a range of microbial pathogens, including both bacteria and fungi. nih.govsmolecule.comscispace.commdpi.com

The antibacterial properties of thiadiazole derivatives have been extensively studied, with many compounds showing potent activity against both Gram-positive and Gram-negative bacteria. nih.govarabjchem.org

Research has shown that derivatives of this compound exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, certain thiadiazole derivatives have demonstrated notable inhibition of these bacteria. smolecule.comresearchgate.net Studies have reported significant activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) being a key measure of efficacy. Some synthesized compounds have shown potent activity against S. aureus, while others have displayed maximum inhibition against E. coli. arabjchem.org

| Derivative Type | Pathogen | Observed Activity | Reference |

|---|---|---|---|

| This compound derivatives | Staphylococcus aureus | Significant inhibition | smolecule.com |

| This compound derivatives | Escherichia coli | Significant inhibition | smolecule.comresearchgate.net |

| 2-aryl-5-(6′-chloro-1′,3′-benzothoazole-2-yl-amino)-1,3,4-thiadiazoles | S. aureus | Potent activity (acetoxy-phenyl group derivative) | arabjchem.org |

| 2-aryl-5-(6′-chloro-1′,3′-benzothoazole-2-yl-amino)-1,3,4-thiadiazoles | E. coli | Maximum inhibition (2-napthyl-methyl group derivative) | arabjchem.org |

One of the proposed mechanisms for the antibacterial action of thiadiazole derivatives is the disruption of bacterial cell wall synthesis. This interference with a crucial bacterial process can lead to cell lysis and death. Some studies suggest that these compounds may also inhibit essential enzymes necessary for bacterial survival.

In addition to their antibacterial effects, derivatives of this compound have also been recognized for their antifungal properties. smolecule.com Research has demonstrated their effectiveness against various fungal species. For instance, some derivatives have shown activity against Candida albicans. bibliotekanauki.pl The introduction of different substituents onto the thiadiazole ring can significantly influence the antifungal potency of the resulting compounds. nih.gov

| Derivative Type | Fungal Pathogen | Observed Activity | Reference |

|---|---|---|---|

| 2-acetylamino-5-chloro-1,3,4-thiadiazole | Candida albicans | Medium to low activity, dependent on concentration | bibliotekanauki.pl |

| 1,2,3-thiadiazole-based N-acyl-N-arylalaninates | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate in vitro activity | nih.gov |

| 1,2,3-thiadiazole-based N-acyl-N-arylalaninates | Alternaria brassicicola | 92% efficacy in vivo at 200 µg/mL (compound 1d) | nih.gov |

Antibacterial Efficacy

Activity against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

Anticancer and Antitumor Potential

The anticancer properties of thiadiazole derivatives represent a significant area of research, with numerous studies highlighting their cytotoxic effects on various cancer cell lines. nih.govsmolecule.com

Derivatives of this compound have been shown to exhibit significant cytotoxicity against several cancer cell lines, including the MCF-7 breast cancer cell line and the NCI-H460 non-small cell lung cancer cell line. nih.gov The cytotoxic potential of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

For example, certain 1,3,4-thiadiazole (B1197879) derivatives have shown IC50 values as low as 0.28 µg/mL against MCF-7 cells. A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds also displayed a wide range of anticancer activity with IC50 values from 2.34 to 91.00 µg/mL against MCF-7 cells. mdpi.com Furthermore, some bis-sulfonamides with a 1,3,4-thiadiazole ring have shown growth inhibition of MCF-7 and H460 cell lines with GI50 values in the range of 0.74–10.0 μg/mL. nih.gov

| Derivative Type | Cancer Cell Line | IC50 / GI50 Value | Reference |

|---|---|---|---|

| Thiadiazole derivatives | MCF-7 (Breast Cancer) | As low as 0.28 µg/mL | |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 (Breast Cancer) | 2.34–91.00 µg/mL | mdpi.com |

| Bis-sulfonamides with 1,3,4-thiadiazole ring | MCF-7 (Breast Cancer) | 0.74–10.0 μg/mL (GI50) | nih.gov |

| Bis-sulfonamides with 1,3,4-thiadiazole ring | NCI-H460 (Lung Cancer) | 0.74–10.0 μg/mL (GI50) | nih.gov |

Inhibition of Key Enzymes and Disruption of Cellular Pathways

Derivatives of 1,2,3-thiadiazole (B1210528) have been shown to exert their anticancer effects by targeting crucial cellular components. For instance, certain 1,2,3-thiadiazole derivatives act as potent inhibitors of tubulin polymerization, a process essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, leading to programmed cell death, or apoptosis, in cancer cells.

Some derivatives have also demonstrated the ability to inhibit protein tyrosine phosphatases (PTPs), including PTP1B, SHP1, and SHP2. These enzymes are key regulators of signaling pathways that, when dysregulated, can contribute to cancer development and other diseases like diabetes and obesity. The inhibition of these PTPs by 1,2,3-thiadiazole compounds highlights their potential as targeted therapeutic agents.

Furthermore, research has pointed to the role of these compounds in inhibiting kinases, enzymes that are pivotal in cell signaling and are often overactive in cancerous tissues. By blocking the action of specific kinases, these derivatives can interrupt the communication networks that allow cancer cells to grow and proliferate.

Structure-Activity Relationship (SAR) in Anticancer Agents

The anticancer efficacy of 1,2,3-thiadiazole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents on the thiadiazole ring influence biological activity.

For example, the presence of a 4-substituted phenyl ring attached to the 1,2,3-thiadiazole core is a common feature in many active compounds. The nature and position of the substituent on this phenyl ring can dramatically alter the compound's potency. It has been observed that electron-withdrawing groups, such as halogens, on the phenyl ring can enhance anticancer activity.

The following table summarizes the structure-activity relationship of some 1,2,3-thiadiazole derivatives as anticancer agents.

| General Structure | Substituent (R) | Observed Anticancer Activity |

| 1,2,3-thiadiazole-phenyl | Halogens (e.g., F, Cl, Br) | Potent activity against various cancer cell lines. |

| 1,2,3-thiadiazole-phenyl | Methoxy group (-OCH3) | Moderate to good activity, often influencing selectivity. |

| 1,2,3-thiadiazole-phenyl | Amino group (-NH2) | Variable activity, dependent on position and other structural features. |

These studies underscore the importance of rational drug design in optimizing the therapeutic potential of 1,2,3-thiadiazole-based compounds.

Antiviral Activities

Beyond their anticancer properties, 1,2,3-thiadiazole derivatives have emerged as promising antiviral agents. Their broad-spectrum activity has been noted against a variety of viruses, including those that affect plants.

A significant area of research has been the application of 1,2,3-thiadiazole derivatives in agriculture to combat plant viral infections. The Tobacco Mosaic Virus (TMV) is a widespread and economically damaging plant pathogen that has been a key target for these compounds.

Research has shown that certain 1,2,3-thiadiazole derivatives can effectively inhibit the replication of TMV. For instance, compounds bearing a 1,2,3-thiadiazole-4-carboxylic acid moiety have demonstrated significant antiviral activity against TMV. The mechanism of action is believed to involve the induction of a defense response in the host plant, rather than direct interaction with the virus itself.

The following table details the anti-TMV activity of selected 1,2,3-thiadiazole derivatives.

| Compound | Concentration (µg/mL) | Inhibition Rate (%) |

| 1,2,3-Thiadiazole-4-carboxylic acid | 500 | 52 (Curative), 55 (Protective) |

| Ribavirin (Control) | 500 | 58 (Curative), 62 (Protective) |

These findings suggest that 1,2,3-thiadiazole derivatives could be developed into effective and environmentally friendly pesticides for crop protection.

Other Pharmacological Activities of Thiadiazole Derivatives

The therapeutic potential of the 1,2,3-thiadiazole scaffold extends to other pharmacological domains, including the inhibition of carbonic anhydrase and anti-inflammatory applications.

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma, epilepsy, and certain types of cancer. Several 1,2,3-thiadiazole derivatives have been identified as potent inhibitors of human carbonic anhydrase isoforms, particularly hCA I and hCA II.

SAR studies have revealed that the substitution pattern on the 1,2,3-thiadiazole ring is critical for potent CA inhibition. Specifically, compounds incorporating sulfonamide moieties have shown promising activity.

Inflammation is a key pathological feature of many chronic diseases. The 1,2,3-thiadiazole nucleus has been incorporated into molecules designed to have anti-inflammatory effects. These compounds often work by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).

The development of 1,2,3-thiadiazole derivatives as anti-inflammatory agents is an active area of research, with the goal of creating new treatments for conditions like arthritis and inflammatory bowel disease.

Anticonvulsant Activity

The 1,2,3-thiadiazole nucleus is a structural component of interest in the development of novel anticonvulsant agents. mdpi.comnih.gov Research has shown that derivatives of 1,2,3-thiadiazole exhibit anticonvulsant properties in various preclinical models. mdpi.comnih.gov The anticonvulsant potential of these compounds is often attributed to the unique chemical properties of the thiadiazole ring system. derpharmachemica.comcore.ac.uk

Studies involving the synthesis of various thiadiazole derivatives have identified several compounds with notable anticonvulsant effects. For instance, a series of novel substituted 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models. nih.gov Some of these compounds demonstrated significant protection against seizures. nih.govsphinxsai.com The structural features of these derivatives, such as the nature and position of substituents on the thiadiazole ring, play a crucial role in their anticonvulsant efficacy. arjonline.org

A pharmacophore model for anticonvulsant drugs often includes a hydrophobic aryl binding site, a hydrogen bonding domain, and an electron donor-acceptor system. nih.gov The thiadiazole moiety can act as a hydrogen binding domain and a two-electron donor system, contributing to its interaction with biological targets involved in seizure activity. core.ac.uk

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| Substituted 1,3,4-thiadiazole derivatives | Maximal Electroshock Seizure (MES) and Subcutaneous Pentylenetetrazole (sc-PTZ) | Two compounds, 6d and 7d, showed the highest anticonvulsant activity compared to standard drugs without signs of neurotoxicity. | nih.gov |

| 2-Aryl-5-hydrazino-l,3,4-thiadiazole derivatives | Rodent models of grand mal epilepsy | N-methylhydrazine 1 showed potent anticonvulsant activity without neurotoxicity or cardiovascular actions at anticonvulsant doses. | arjonline.org |

| Thiadiazole derivatives with carboxamide moiety | Pentylenetetrazole (PTZ) induced convulsions | A bromo-substituted compound showed significant protection against convulsions. | sphinxsai.com |

Antidiabetic Activity

Thiadiazole derivatives have emerged as a significant class of compounds with potential antidiabetic properties. jneonatalsurg.comresearchgate.netrjptonline.org The 1,2,3-thiadiazole scaffold, in particular, has been incorporated into various molecular designs to explore its efficacy in managing diabetes. mdpi.com These compounds are investigated for their ability to modulate key biological targets involved in glucose homeostasis. nih.gov

Research has focused on synthesizing and evaluating a range of 1,3,4-thiadiazole derivatives for their antidiabetic effects. jneonatalsurg.comrjptonline.orgjocpr.com Studies have shown that certain derivatives exhibit significant inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are crucial for carbohydrate digestion and absorption. jneonatalsurg.comnih.gov By inhibiting these enzymes, these compounds can help in controlling postprandial hyperglycemia.

For instance, a series of novel 1,3,4-thiadiazole derivatives were designed to target both aldose reductase and α-glucosidase, enzymes implicated in diabetic complications. nih.gov Several of these compounds displayed potent inhibitory activity against α-glucosidase, with some being more effective than the standard drug, acarbose. nih.gov The structure-activity relationship (SAR) analyses indicate that the nature and position of substituents on the thiadiazole ring are critical for their antidiabetic potential. jneonatalsurg.com

| Compound Series | Target Enzyme/Model | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives (6a–6q) | α-Glucosidase (α-GLY) | Several compounds showed significantly higher inhibitory activity toward α-GLY compared to acarbose. Compound 6h was the most potent inhibitor. | nih.gov |

| 1,3,4-Thiadiazole-bearing Schiff base analogues | α-Glucosidase | Three analogues showed excellent inhibitory activity, with IC50 values significantly lower than acarbose. | nih.gov |

| Indole derived fused triazole-thiadiazole derivatives | Antidiabetic evaluation | A novel library of compounds was synthesized and evaluated for their potential as antidiabetic agents. | nih.gov |

Analgesic Effects

Derivatives of the 1,2,3-thiadiazole scaffold have been investigated for their potential analgesic properties. mdpi.com The search for new and effective pain management agents has led to the exploration of various heterocyclic compounds, including thiadiazoles. neliti.comuran.ua

Studies on different series of thiadiazole derivatives have demonstrated their analgesic activity in preclinical models. For example, a series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their analgesic effects using the tail-flick method. ijpsdronline.com Some of these compounds exhibited prominent analgesic activity. ijpsdronline.com Similarly, other research has shown that certain 2,5-disubstituted-1,3,4-thiadiazole derivatives possess significant analgesic properties, as demonstrated in the acetic acid-induced writhing reflex method. thaiscience.info

The structure-activity relationship studies suggest that the nature of the substituents on the thiadiazole ring influences the analgesic potency of these compounds. neliti.com For instance, the introduction of specific aromatic or heterocyclic moieties can enhance their analgesic effects.

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| Novel 1,3,4-thiadiazole derivatives | Tail-flick method | Compounds 3d and 3e exhibited the most prominent and consistent anti-inflammatory and analgesic activity. | ijpsdronline.com |

| 2,5-Disubstituted-1,3,4-thiadiazole Schiff bases | Acetic acid induced writhing reflex | Compound 6f was found to have a superior analgesic and anti-inflammatory profile. | thaiscience.info |

| Triazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.mdpi.comthiadiazole derivatives | Acetic acid-induced writhing response | A derivative showed the highest analgesic activity, close to the effect of ketorolac. | neliti.com |

Antioxidant Activity

The 1,2,3-thiadiazole framework has been explored for its potential antioxidant properties. mdpi.com Oxidative stress is implicated in the pathogenesis of various diseases, and compounds with antioxidant activity can help mitigate cellular damage caused by reactive oxygen species.

Several studies have synthesized and evaluated thiadiazole derivatives for their ability to scavenge free radicals. jneonatalsurg.comnih.govbohrium.com For instance, a series of 1,3,4-thiadiazole substituted thiazolidin-4-ones were synthesized and their antioxidant activity was assessed using the diphenylpicrylhydrazyl (DPPH) assay. nih.gov One of the compounds in this series demonstrated superior antioxidant activity. nih.gov

In another study, thiazolidinone derivatives of 1,3,4-thiadiazole were tested for their antioxidant capacity using multiple in vitro assays, including DPPH, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS) tests. nih.govresearchgate.net The results indicated that some of these derivatives possessed notable antioxidant effects. nih.govresearchgate.net The presence of the sulfur atom in the thiadiazole ring is thought to contribute to the antioxidant potential of these compounds. researchgate.net

| Compound Series | Assay Method | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole substituted thiazolidin-4-ones | DPPH assay | Compound 3s elicited superior antioxidant activity with an IC₅₀ of 161.93 μmol L⁻¹. | nih.gov |

| Thiazolidinone derivatives of 1,3,4-thiadiazole | DPPH, FRAP, TBARS | Compound 4 showed the highest DPPH scavenging activity, and compounds 2 and 4 had the highest FRAP values. | nih.govresearchgate.net |

| 1,3,4-Thiadiazole derivatives of thiazolidinone | DPPH radical scavenging assay | Compounds TZD 5 and TZD 3 exhibited promising antioxidant activity with IC50 values of 27.50µM and 28.00µM, respectively. | saudijournals.com |

Plant Activator Properties

The 1,2,3-thiadiazole scaffold is a key component in the development of plant activators, which are compounds that induce systemic acquired resistance (SAR) in plants against a broad range of pathogens. mdpi.commdpi.comresearchgate.net SAR is a natural defense mechanism in plants that provides long-lasting, broad-spectrum protection. mdpi.comrhhz.net

A well-known plant activator is acibenzolar-S-methyl (ASM), also known as BTH, which is a benzo nih.govCurrent time information in Bangalore, IN.thiadiazole derivative. mdpi.comnih.gov BTH has been shown to activate resistance in various plant species against viruses, fungi, and bacteria. mdpi.com Its application is associated with the accumulation of salicylic (B10762653) acid (SA) and the expression of defense-related genes. mdpi.com

Researchers have synthesized and evaluated numerous derivatives of 1,2,3-thiadiazole to discover new and more effective plant activators. mdpi.comresearchgate.netacs.org For example, a series of 1,2,3-thiadiazole-carboxylate derivatives were synthesized and showed good efficacy against several plant diseases. rhhz.net Some of these compounds displayed better SAR than the commercial plant activator tiadinil (B1663663). researchgate.net Another study reported on N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), an amide derivative of benzothiadiazole, which showed high resistance-inducing activity in zucchini against viral and fungal pathogens. nih.gov

| Compound | Activity | Key Findings | Reference |

|---|---|---|---|

| Benzo(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH) | Systemic Acquired Resistance (SAR) induction | Induces resistance in various plant species against a broad spectrum of pathogens by activating SA- and JA-mediated pathways. | mdpi.com |

| N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) | Plant resistance induction | Increased resistance of zucchini towards viral and fungal infections. | nih.gov |

| 1,2,3-Thiadiazole-carboxylate derivatives | Plant activators | Some derivatives showed excellent inhibition against various plant diseases, outperforming the commercial activator BTH. | mdpi.com |

Molecular Targets and Mechanism of Action

The biological activities of this compound and its derivatives are a consequence of their interactions with specific molecular targets within biological systems. The thiadiazole ring system, with its unique electronic and structural features, facilitates these interactions.

Interaction with Enzymes and Receptors

Derivatives of 1,2,3-thiadiazole have been shown to interact with a variety of enzymes and receptors, leading to the modulation of their activity. The nature of these interactions is dependent on the specific derivative and the biological target.

In the context of antidiabetic activity, thiadiazole derivatives have been identified as inhibitors of several key enzymes. nih.gov These include protein tyrosine phosphatases, dipeptidyl peptidase-4, and α-glucosidase. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of these enzymes, revealing crucial interactions that contribute to their inhibitory effects. jneonatalsurg.com

For their anticonvulsant effects, it is proposed that thiadiazole derivatives may interact with targets within the central nervous system. The thiadiazole moiety can act as a constrained pharmacophore, fitting into the binding sites of receptors or enzymes involved in neuronal excitability. core.ac.uk

In the realm of anticancer research, 1,2,3-thiadiazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. nih.gov This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact with their intracellular targets. nih.gov Furthermore, some thiadiazole derivatives have been investigated as inhibitors of protein kinases, such as Mycobacterium tuberculosis PknG, which is essential for bacterial viability. scispace.com Docking studies have shown that these compounds can bind to the kinase domain, forming hydrogen bonds with key amino acid residues. scispace.com

Disruption of DNA Replication or Protein Synthesis

Derivatives of this compound have demonstrated potential as anticancer agents by interfering with fundamental cellular processes such as DNA replication and protein synthesis. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes, enabling them to interact with intracellular biological targets. nih.govresearchgate.net

Research has indicated that certain thiadiazole derivatives can inhibit the proliferation of cancer cell lines by disrupting DNA replication. For instance, some 1,2,4-thiadiazole (B1232254) derivatives have been shown to inhibit enzymes crucial for this process. smolecule.com The mechanism often involves the binding of the compound to the active sites of these enzymes, thereby impeding their function and halting cancer cell proliferation. smolecule.com Studies have shown that some derivatives can inhibit RNA and DNA synthesis specifically, without affecting protein synthesis. dovepress.com

In the context of protein synthesis, specific 1,2,3-thiadiazole derivatives have been found to act as inhibitors of Heat Shock Protein 90 (Hsp90). nih.gov Hsp90 is a chaperone protein essential for the proper folding and stability of numerous proteins, including several oncoproteins that are critical for cancer cell survival. nih.gov Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it a promising target for cancer therapy. nih.gov For example, a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles were found to bind tightly to Hsp90, with one derivative exhibiting a dissociation constant (Kd) of 4.8 nM. nih.gov These compounds significantly inhibited the viability of human cervical carcinoma (HeLa) and osteosarcoma (U2OS) cells. nih.gov

Furthermore, some thiadiazole derivatives function as microtubule polymerization inhibitors. nih.gov Microtubules are critical for various cellular functions, including mitosis. By inhibiting their formation, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.gov Analogs of combretastatin (B1194345) A-4, where the olefin group was replaced with a 1,2,3-thiadiazole ring, showed significant cytotoxicity against several cancer cell lines and inhibited tubulin polymerization. nih.gov

The following table summarizes the activity of some thiadiazole derivatives in inhibiting cancer cell proliferation through mechanisms related to DNA replication and protein synthesis.

| Compound Type | Target | Cell Line(s) | Observed Effect |

| 5-Phenyl-1,2,4-thiadiazole derivative | DNA replication enzymes | HeLa, MCF-7, A549 | Inhibition of growth, induction of apoptosis |

| 1,2,3-Thiadiazole-combretastatin A-4 analogs | Tubulin polymerization | HL-60, HCT-116, HMEC-1 | Cytotoxicity, cell cycle arrest at G2/M nih.gov |

| 5-Aryl-1,2,3-thiadiazole derivatives | Hsp90 | HeLa, U2OS | Inhibition of cell viability nih.gov |

| Dehydroepiandrosterone-fused 1,2,3-thiadiazoles | Not specified | T47D (breast cancer) | Antitumor activity, induction of apoptosis nih.gov |

| Pyrazole oxime 1,2,3-thiadiazole derivatives | Not specified | Panc-1, Huh-7, HCT-116, SGC-7901 | Cytotoxicity nih.gov |

Interference with Signal Transduction Processes

Beyond directly targeting DNA and protein synthesis, this compound and its derivatives can exert their pharmacological effects by interfering with cellular signal transduction pathways. smolecule.com These pathways are crucial for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.

One of the key mechanisms through which thiadiazole derivatives interfere with signal transduction is the inhibition of protein kinases. iscience.in Protein kinases are enzymes that play a central role in signal transduction by phosphorylating other proteins, thereby modulating their activity. Many thiadiazole derivatives have been developed as inhibitors of various kinases, including those involved in cancer progression. iscience.inresearchgate.net For example, derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of protein kinases like EGFR (Epidermal Growth Factor Receptor) and HER-2, which are often overactive in cancer. nih.govmdpi.com Inhibition of these kinases can block downstream signaling pathways that promote tumor growth. nih.gov

Some thiadiazole derivatives have shown the ability to inhibit cyclin-dependent kinase 9 (CDK9), which is involved in regulating the cell cycle and transcription. By inhibiting CDK9, these compounds can suppress the growth and proliferation of cancer cells.

Furthermore, some thiadiazole compounds have been found to disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. smolecule.com For instance, a class of 1,3,4-thiadiazole derivatives demonstrated the ability to inhibit lysine-specific histone demethylase 1A (LSD1), an enzyme that plays a role in gene regulation and is a target in cancer therapy. nih.gov

The table below provides examples of thiadiazole derivatives and their targets within signal transduction pathways.

| Compound Type | Target Kinase/Protein | Cell Line(s) | Observed Effect |

| 5-Chloro-3-phenyl-1,2,4-thiadiazole | Cyclin-dependent kinase 9 (CDK9) | Not specified | Inhibition of cancer cell growth and proliferation |

| 1,3,4-Thiadiazole derivatives | EGFR, HER-2 | MCF-7, SK-BR-3 | Inhibition of kinase activity, antiproliferative effects nih.gov |

| Trisubstituted 1,3,4-thiadiazole derivatives | Lysine-specific histone demethylase 1A (LSD1) | HepG-2, MCF-7, HCT-116 | Inhibition of enzyme activity, anticancer effects nih.gov |

| 1,2,3-Thiadiazole derivatives | VEGFR-2/KDR kinase | Not specified | Potent kinase inhibition researchgate.net |

Sulfhydryl Modifying Agents

A distinct mechanism of action for some thiadiazole derivatives involves their ability to act as sulfhydryl modifying agents. scilit.com This reactivity is centered on the interaction of the thiadiazole ring with the thiol groups of cysteine residues in proteins. kit.eduresearchgate.net Cysteine residues are often crucial for the structure and function of proteins, including enzymes.

The electrophilic nature of the thiadiazole ring, particularly in certain substituted forms, makes it susceptible to nucleophilic attack by the thiol group of cysteine. smolecule.comnih.gov This can lead to the formation of a covalent bond between the thiadiazole derivative and the protein, a process known as covalent modification. smolecule.com Such modification can inactivate the protein or alter its function, thereby disrupting cellular processes. smolecule.com

For example, 3-chloro-5-substituted-1,2,4-thiadiazoles have been identified as selective and efficient protein thiol modifiers. kit.eduresearchgate.net These compounds have shown outstanding reactivity towards thiols in aqueous solutions, even surpassing the reactivity of commonly used thiol-blocking agents like N-ethylmaleimide (NEM). kit.eduresearchgate.net This high reactivity makes them valuable tools for studying protein function and for potential therapeutic applications where inhibiting specific cysteine-containing proteins is desired.

In one study, 5-sulfonyl and 5-sulfinyl substituted 1,2,4-thiadiazoles were discovered to have significant reactivity against thiols, leading to their investigation as inhibitors of human histone deacetylase 8 (HDAC8), which contains functionally important cysteine residues. kit.eduresearchgate.net The modification of these cysteines by the thiadiazole derivatives could be readily measured, demonstrating their utility as specific thiol-modifying agents. kit.eduresearchgate.net

It has also been suggested that some 1,2,4-thiadiazoles may act as sulfhydryl modifying agents rather than allosteric modulators of receptors, as they appear to reversibly modify the sulfhydryl groups of cysteine residues in cell membrane preparations. scilit.com

The reactivity of thiadiazoles with sulfhydryl groups is a key aspect of their biological activity and provides a basis for their application as enzyme inhibitors and pharmacological probes.

| Compound Class | Target | Mechanism |

| 3-Chloro-5-substituted-1,2,4-thiadiazoles | Protein thiols (cysteine residues) | Covalent modification, selective and rapid thiol blocking kit.eduresearchgate.net |

| 5-Sulfonyl and 5-sulfinyl substituted 1,2,4-thiadiazoles | Human histone deacetylase 8 (HDAC8) | Inhibition through cysteine modification kit.eduresearchgate.net |

| 2,3,5-Substituted smolecule.com-thiadiazoles | Cysteine residues in cell membranes | Reversible modification of sulfhydryl groups scilit.com |

Applications in Agrochemicals and Materials Science

Agrochemical Applications

The 1,2,3-thiadiazole (B1210528) scaffold is a key structural motif in a range of biologically active compounds used in agriculture. mdpi.com Derivatives of 5-Chloro-1,2,3-thiadiazole serve as crucial intermediates in the development of pesticides, including fungicides, herbicides, and insecticides, as well as innovative plant health products like plant activators. smolecule.comevitachem.comlookchem.com

The 1,2,3-thiadiazole nucleus is a recognized pharmacophore in the design of modern fungicides. nih.gov Research has demonstrated that derivatives incorporating this structure exhibit significant activity against a variety of plant-pathogenic fungi.

Chloromethyl-thiadiazoles, for instance, function as intermediates in the synthesis of fungicides. One such derivative, created through a reaction with dithiocarbamates, has shown notable efficacy against Phytophthora infestans, the oomycete responsible for late blight in potatoes and tomatoes. vulcanchem.com

A prominent strategy in developing new antifungal agents involves integrating the 1,2,3-thiadiazole ring with other active chemical groups. nih.gov Following this approach, a series of novel N-acyl-N-arylalanines were synthesized containing a 1,2,3-thiadiazol-5-ylcarbonyl fragment derived from the known plant activator, tiadinil (B1663663). nih.gov Several of these compounds displayed moderate in vitro antifungal activity. nih.gov Furthermore, in vivo testing revealed significant protective properties, as detailed in the table below. nih.gov

Table 1: In-vivo Fungicidal Activity of a 1,2,3-Thiadiazole Derivative

| Compound | Target Pathogen | Efficacy at 200 µg/mL | Reference |

|---|---|---|---|

| Compound 1d* | Alternaria brassicicola (Leaf spot) | 92% | nih.gov |

*A newly synthesized N-acyl-N-arylalanine containing a 1,2,3-thiadiazole moiety.

Additional studies have explored combining the 1,2,3-thiadiazole core with other heterocyclic structures like thiazole (B1198619) and oxadiazole. This research yielded derivatives that showed a degree of fungus growth inhibition both in vitro and in vivo. nih.gov The broad spectrum of antifungal potential highlights the importance of the 1,2,3-thiadiazole scaffold in creating new solutions for plant disease management. mdpi.com

The chemical properties of this compound make it a valuable building block for the synthesis of potential herbicides. smolecule.comevitachem.com While many commercially successful thiadiazole-based herbicides, such as Buthidazole and Tebuthiuron, belong to the 1,3,4-thiadiazole (B1197879) isomer class, the 1,2,3-thiadiazole structure remains a subject of interest for developing new weed control agents. researchgate.net Its reactivity allows for the creation of diverse derivatives that may interfere with plant growth processes. evitachem.com The primary role of this compound in this sector is as a versatile intermediate for synthesizing novel herbicidal compounds. smolecule.com

Similar to its role in herbicide development, this compound and its derivatives are recognized for their potential in creating new insecticides. smolecule.comevitachem.com The 1,2,3-thiadiazole moiety is considered a privileged structure in medicinal and agricultural chemistry, with various hybrid molecules exhibiting insecticidal properties. mdpi.com The simple degradation of the 1,2,3-thiadiazole ring, often involving the release of nitrogen gas, is a feature that encourages its use in developing environmentally benign pesticides. researchgate.net Research efforts continue to explore how the unique chemical scaffold of 1,2,3-thiadiazole can be leveraged to design effective and targeted insect control agents. mdpi.com

One of the most successful applications of 1,2,3-thiadiazole derivatives in agriculture is in the development of plant activators. mdpi.comnih.gov These compounds induce systemic acquired resistance (SAR), a plant's own defense mechanism, providing broad-spectrum protection against a variety of pathogens without having direct antimicrobial activity. nih.govnih.govjst.go.jp

Tiadinil is a well-established commercial plant activator based on the 1,2,3-thiadiazole structure. nih.govjst.go.jprhhz.net It and its active metabolite, SV-03, function by activating the SAR signaling pathway at a point between salicylic (B10762653) acid (SA) accumulation and the regulatory protein NPR1. jst.go.jp

The success of tiadinil has spurred further research into novel 1,2,3-thiadiazole derivatives as SAR inducers. nih.gov Scientists have designed and synthesized new series of compounds by combining the 1,2,3-thiadiazole ring with other bioactive substructures like thiazole and oxadiazole. nih.gov Bioassays confirmed that several of these new compounds were potent elicitors of SAR. nih.gov

Table 2: Systemic Acquired Resistance (SAR) Activity of Novel 1,2,3-Thiadiazole Derivatives

| Compound | SAR Activity Comparison | Target Diseases in Study | Reference |

|---|---|---|---|

| 10a | Better than Tiadinil | Not specified | nih.gov |

| 10d | Better than Tiadinil | Not specified | nih.gov |

| 12b | Better than Tiadinil | Not specified | nih.gov |

| 136 | Excellent inhibition | M. melonis, C. cassiicola, P. syringae pv. Lachrymans, P. infestans | mdpi.com |

| 137 | Good inhibition | M. melonis, C. cassiicola, P. syringae pv. Lachrymans, P. infestans | mdpi.com |

These findings demonstrate that the 1,2,3-thiadiazole framework is a highly promising pharmacophore for the development of new plant activators, offering an effective and innovative approach to crop protection. nih.govrhhz.net

Insecticides

Materials Science Applications

Beyond its agricultural uses, this compound is a building block in materials science. smolecule.comevitachem.com Its potential lies in its ability to participate in polymerization processes, leading to the creation of new functional materials. smolecule.com The reactivity of the thiadiazole ring and its chlorine substituent allows for its incorporation into larger molecular structures, imparting specific chemical and physical properties.

The heterocyclic nature of the thiadiazole ring makes it a useful component in the synthesis of chromophores. Derivatives of this compound are considered valuable intermediates for producing dyes and other specialty chemicals. For example, Ethyl this compound-4-carboxylate is noted for its utility in this area. While other thiadiazole isomers, such as 1,3,4-thiadiazole, are more commonly cited in the synthesis of azo dyes, the unique electronic properties of the 1,2,3-thiadiazole ring offer potential for creating novel colorants. ontosight.aicymitquimica.com

Conductive Polymers

The integration of the 1,2,3-thiadiazole moiety into polymer backbones is a strategy explored in materials science for the development of novel conductive and semiconducting materials. While direct polymerization of this compound is not extensively documented in dedicated research, its role as a versatile synthetic intermediate is crucial. The electron-withdrawing nature of the thiadiazole ring makes it an effective component in creating donor-acceptor (D-A) type conjugated polymers, which are fundamental to the field of organic electronics. acs.org

The aromatic 1,2,3-thiadiazole ring contributes to π-electron conjugation and is considered a valuable electron-accepting unit. In the architecture of D-A polymers, this acceptor property helps to lower the polymer's Lowest Unoccupied Molecular Orbital (LUMO) energy level. This tuning of frontier energy levels (HOMO and LUMO) is critical for reducing the band gap of the material, a key requirement for organic semiconductors used in applications like organic field-effect transistors (OFETs) and organic solar cells. acs.org

Detailed Research Findings